molecular formula C12H17NO2 B8291290 3-[(Ethyl-methyl-amino)-methyl]-5-methyl-benzoic acid

3-[(Ethyl-methyl-amino)-methyl]-5-methyl-benzoic acid

Cat. No. B8291290
M. Wt: 207.27 g/mol
InChI Key: YVKYQSNIFFIFBH-UHFFFAOYSA-N
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Patent
US08410151B2

Procedure details

To a solution of 3-formyl-5-methyl-benzoic acid (2.83 g, 17.2 mmol) in DCM (100 mL) and NMP (15 mL), AcOH (3.17 g, 51.7 mmol) and N-ethyl-methylamine (4.08 g, 69.0 mmol) is added. The mixture is stirred at rt for 45 min before NaBH(OAc)3 (8.12 g, 34.5 mmol) is added. The mixture is stirred at rt for 16 h before it is concentrated. The remaining residue is dissolved in MeCN and DMF and filtered over a paper filter. The filtrate is separated by prep. HPLC (Waters XBridge 50×50 mm+100×50 mm, eluting with a gradient of acetonitrile in water containing 0.5% of sat. aq. ammonia) to give the title compound as a white solid (1.67 g). LC-MS*: tR=0.46 min, [M−H]−=206.28; 1H NMR (D6-DMSO): δ 1.03 (t, J=7.3 Hz, 3H), 2.09 (s, 3H), 2.35 (s, 3H), 2.39 (q, J=7.0 Hz, 2H), 3.46 (s, 2H), 7.31 (s, 1H), 7.63 (s, 1H), 7.67 (s, 1H).
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:6]([OH:8])=[O:7])=O.CC(O)=O.[CH2:17]([NH:19][CH3:20])[CH3:18].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl.CN1C(=O)CCC1>[CH2:17]([N:19]([CH2:1][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:6]([OH:8])=[O:7])[CH3:20])[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=C(C1)C
Name
Quantity
3.17 g
Type
reactant
Smiles
CC(=O)O
Name
Quantity
4.08 g
Type
reactant
Smiles
C(C)NC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
8.12 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 16 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue is dissolved in MeCN
FILTRATION
Type
FILTRATION
Details
DMF and filtered over a paper
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The filtrate is separated by prep
WASH
Type
WASH
Details
HPLC (Waters XBridge 50×50 mm+100×50 mm, eluting with a gradient of acetonitrile in water containing 0.5% of sat. aq. ammonia)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)N(C)CC=1C=C(C(=O)O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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